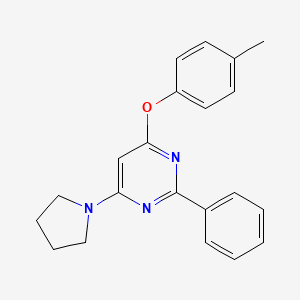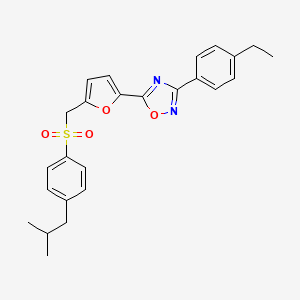![molecular formula C12H13N5O2 B2558041 dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine CAS No. 320424-56-4](/img/structure/B2558041.png)
dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine (DNTEMA) is an organometallic compound that has been used in a variety of scientific research applications. It is a derivative of the triazole ring system, which is a heterocyclic aromatic compound that is composed of three nitrogen atoms and one carbon atom. DNTEMA is a versatile compound that is widely used in laboratory experiments due to its unique physical and chemical properties. This article will discuss the synthesis method of DNTEMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets due to their ability to form hydrogen bonds, which is crucial for their pharmacological properties . Compounds similar to the one have shown promising cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These compounds are evaluated using assays like the MTT assay to determine their effectiveness in inhibiting cancer cell growth.
Antimicrobial Properties
The triazole ring is a common feature in many antimicrobial compounds. The structural flexibility of triazole derivatives allows them to be effective against a range of microbial pathogens. Some derivatives have shown potent inhibitory activity, comparable to standard drugs like vancomycin . This suggests that our compound could be developed into a new class of antimicrobials.
Antiviral Applications
Triazole derivatives have been identified as potential antiviral agents. They have been used in the treatment of diseases such as hepatitis, and their broad-spectrum antiviral activity makes them valuable in this field . The compound could be explored for its efficacy against various viral infections.
Antifungal Uses
Triazole compounds are well-known for their antifungal properties. Drugs like fluconazole and itraconazole, which contain the triazole ring, are widely used in clinical settings to treat fungal infections . The compound’s structure suggests it may also possess antifungal capabilities that could be harnessed for medical use.
Antituberculosis Potential
The fight against tuberculosis (TB) has led to the exploration of triazole derivatives as potential antituberculosis agents. Their ability to inhibit mycobacterial growth makes them candidates for TB drug development . Research into the specific compound could uncover new treatments for this persistent disease.
Antineoplastic Effects
In addition to their anticancer activities, triazole derivatives can also exhibit antineoplastic effects, which prevent or inhibit the growth and spread of tumors . This is particularly important in the development of drugs that target tumor cells while minimizing damage to normal cells.
Propriétés
IUPAC Name |
(Z)-N,N-dimethyl-2-nitro-2-(4-phenyl-1,2,4-triazol-3-yl)ethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15(2)8-11(17(18)19)12-14-13-9-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKJVYIAWGVBBE-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=NN=CN1C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=NN=CN1C2=CC=CC=C2)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

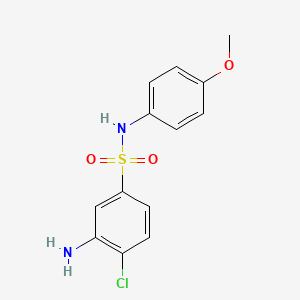
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)
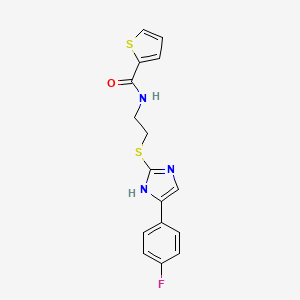
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)
![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

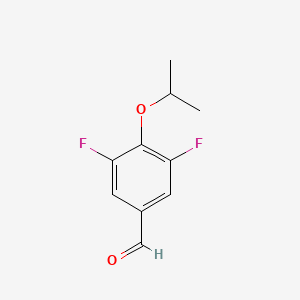
![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)
![4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557975.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)
